molecular formula C7H10N2O B160353 N,N-bis(ethenyl)aziridine-1-carboxamide CAS No. 134367-45-6

N,N-bis(ethenyl)aziridine-1-carboxamide

Cat. No. B160353
M. Wt: 138.17 g/mol
InChI Key: WAPUHBOGILHCDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-bis(ethenyl)aziridine-1-carboxamide, commonly known as BEAC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. BEAC is a nitrogen-containing heterocyclic compound that contains two vinyl groups and an aziridine ring. The unique structure of BEAC makes it a potential candidate for the development of new drugs and therapeutic agents.

Mechanism Of Action

The mechanism of action of BEAC is not fully understood. However, it is believed to exert its anticancer activity through the induction of apoptosis, or programmed cell death, in cancer cells. BEAC has been shown to activate the caspase pathway, which is involved in the initiation of apoptosis. Additionally, BEAC has been found to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair.

Biochemical And Physiological Effects

BEAC has been found to have both biochemical and physiological effects. It has been shown to induce DNA damage and inhibit DNA synthesis in cancer cells. Additionally, BEAC has been found to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest. It has also been shown to modulate the expression of various genes involved in cell growth and survival.

Advantages And Limitations For Lab Experiments

One of the advantages of using BEAC in lab experiments is its high potency and selectivity towards cancer cells. Additionally, BEAC has been found to exhibit low toxicity towards normal cells, making it a potential candidate for the development of new anticancer drugs. However, one of the limitations of using BEAC in lab experiments is its limited solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the study of BEAC. One potential direction is the development of new drug delivery systems that can improve the solubility and bioavailability of BEAC in vivo. Additionally, further studies are needed to elucidate the mechanism of action of BEAC and its potential applications in the treatment of other diseases, such as viral infections. Finally, the development of new derivatives of BEAC with improved pharmacological properties may lead to the discovery of new therapeutic agents.

Synthesis Methods

BEAC can be synthesized using various methods, including the reaction of 2-bromoethylamine hydrobromide with sodium azide, followed by the reaction with acryloyl chloride. Another method involves the reaction of N,N-bis(2-chloroethyl)amine with sodium azide, followed by the reaction with acryloyl chloride. These methods result in the formation of BEAC as a white crystalline solid.

Scientific Research Applications

BEAC has been studied extensively for its potential applications in the field of medicine. It has been found to exhibit anticancer, antimicrobial, and antiviral activities. BEAC has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer cells. It has also been found to exhibit antimicrobial activity against various bacteria and fungi, including Staphylococcus aureus and Candida albicans. Additionally, BEAC has been shown to have antiviral activity against the human immunodeficiency virus (HIV).

properties

CAS RN

134367-45-6

Product Name

N,N-bis(ethenyl)aziridine-1-carboxamide

Molecular Formula

C7H10N2O

Molecular Weight

138.17 g/mol

IUPAC Name

N,N-bis(ethenyl)aziridine-1-carboxamide

InChI

InChI=1S/C7H10N2O/c1-3-8(4-2)7(10)9-5-6-9/h3-4H,1-2,5-6H2

InChI Key

WAPUHBOGILHCDF-UHFFFAOYSA-N

SMILES

C=CN(C=C)C(=O)N1CC1

Canonical SMILES

C=CN(C=C)C(=O)N1CC1

synonyms

1-Aziridinecarboxamide,N,N-diethenyl-(9CI)

Origin of Product

United States

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